molecular formula C11H10OS2 B1597894 1-([2,2'-Bithiophen]-5-yl)propan-1-one CAS No. 32358-91-1

1-([2,2'-Bithiophen]-5-yl)propan-1-one

Cat. No. B1597894
CAS RN: 32358-91-1
M. Wt: 222.3 g/mol
InChI Key: MRWPBEHIJTUNGC-UHFFFAOYSA-N
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Description

1-([2,2'-Bithiophen]-5-yl)propan-1-one is a chemical compound that belongs to the class of organic compounds known as thiophenes. This compound has gained significant attention in the field of scientific research due to its potential applications in various fields, including material science, organic electronics, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-([2,2'-Bithiophen]-5-yl)propan-1-one is not well understood, but it is believed to involve the interaction of this compound with various biological molecules such as proteins and enzymes. This compound has been shown to exhibit antioxidant and anti-inflammatory properties, which may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound has also been shown to exhibit antibacterial and antifungal properties, which may be attributed to its ability to disrupt the cell membrane of microorganisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-([2,2'-Bithiophen]-5-yl)propan-1-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound is readily available and relatively inexpensive, making it an attractive option for researchers. However, one of the main limitations of using this compound is its limited solubility in common solvents, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 1-([2,2'-Bithiophen]-5-yl)propan-1-one. One potential direction is the synthesis of novel derivatives of this compound with improved solubility and bioactivity. Another potential direction is the investigation of the potential applications of this compound in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases such as cancer, neurodegenerative disorders, and bacterial infections. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential interactions with biological molecules.

Scientific Research Applications

1-([2,2'-Bithiophen]-5-yl)propan-1-one has found various applications in scientific research, particularly in the field of material science and organic electronics. This compound has been used as a building block for the synthesis of various conjugated polymers, which are used in the fabrication of organic electronic devices such as OLEDs, solar cells, and transistors. Additionally, this compound has been used as an electron-donating material in the synthesis of donor-acceptor type organic semiconductors, which have potential applications in optoelectronic devices.

properties

IUPAC Name

1-(5-thiophen-2-ylthiophen-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS2/c1-2-8(12)9-5-6-11(14-9)10-4-3-7-13-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWPBEHIJTUNGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(S1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370199
Record name 1-([2,2'-Bithiophen]-5-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32358-91-1
Record name 1-[2,2′-Bithiophen]-5-yl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32358-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-([2,2'-Bithiophen]-5-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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